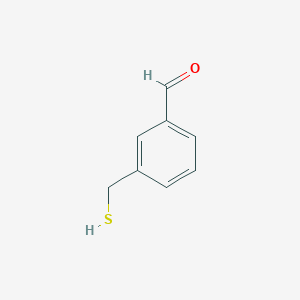

3-(Sulfanylmethyl)benzaldehyde

Description

3-(Sulfanylmethyl)benzaldehyde is a benzaldehyde derivative featuring a sulfanylmethyl (-CH₂SH) substituent at the 3-position of the aromatic ring. The compound combines the electrophilic aldehyde group with a nucleophilic thiol moiety, making it a versatile intermediate in organic synthesis. The thiol group can participate in redox reactions, metal coordination, and disulfide bond formation, while the aldehyde enables condensation reactions, such as Schiff base formation.

Properties

CAS No. |

500573-51-3 |

|---|---|

Molecular Formula |

C8H8OS |

Molecular Weight |

152.22 g/mol |

IUPAC Name |

3-(sulfanylmethyl)benzaldehyde |

InChI |

InChI=1S/C8H8OS/c9-5-7-2-1-3-8(4-7)6-10/h1-5,10H,6H2 |

InChI Key |

NHNVSWXXEQJJDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Sulfanylmethyl)benzaldehyde typically involves the introduction of a sulfanylmethyl group to a benzaldehyde precursor. One common method is the reaction of benzaldehyde with a thiol compound under controlled conditions. For example, the reaction of benzaldehyde with thiourea in the presence of a base can yield 3-(Sulfanylmethyl)benzaldehyde .

Industrial Production Methods: Industrial production of 3-(Sulfanylmethyl)benzaldehyde may involve more scalable and efficient methods, such as catalytic processes or continuous flow reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 3-(Sulfanylmethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzaldehyde ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst

Major Products:

- Oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones.

- Reduction of the aldehyde group forms the corresponding alcohol.

- Substitution reactions can introduce various functional groups onto the benzaldehyde ring.

Scientific Research Applications

3-(Sulfanylmethyl)benzaldehyde has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as an intermediate in organic synthesis.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Sulfanylmethyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfanylmethyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 3-(Sulfanylmethyl)benzaldehyde with structurally related benzaldehyde derivatives, focusing on molecular properties, reactivity, and biological activities inferred from the evidence.

Table 1: Structural and Physicochemical Comparison

Key Differentiators of 3-(Sulfanylmethyl)benzaldehyde

Dual Reactivity : Unlike sulfonyl or methyl derivatives, the thiol group enables unique redox and coordination chemistry, while the aldehyde supports nucleophilic additions.

Stability Challenges : Thiols are prone to oxidation, requiring storage under inert conditions—contrasting with stable sulfonyl or hydroxy analogs .

Biological Potential: Thiol-containing compounds often exhibit antioxidant or enzyme-modulating activities, as seen in related molecules like captopril or glutathione analogs .

Biological Activity

3-(Sulfanylmethyl)benzaldehyde, also known as benzaldehyde with a sulfanylmethyl substituent, has garnered attention in scientific research due to its potential biological activities. This compound is structurally characterized by a benzene ring with a sulfanylmethyl group (-CH2-SH) attached to the carbonyl carbon of the aldehyde functional group. Its unique structure suggests various interactions with biological targets, which may lead to antimicrobial, anticancer, and anti-inflammatory effects.

- Chemical Formula : C8H8OS

- Molecular Weight : 168.21 g/mol

- CAS Number : 45083744

Antimicrobial Activity

Research indicates that compounds similar to 3-(sulfanylmethyl)benzaldehyde exhibit significant antimicrobial properties. For instance, studies have shown that benzaldehyde derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|---|

| 3-(Sulfanylmethyl)benzaldehyde | Staphylococcus aureus | 15 | 50 |

| 3-(Sulfanylmethyl)benzaldehyde | Escherichia coli | 12 | 50 |

| Benzaldehyde | Staphylococcus aureus | 18 | 50 |

| Benzaldehyde | Escherichia coli | 14 | 50 |

Anti-inflammatory Activity

The anti-inflammatory effects of benzaldehyde derivatives have been explored in various studies. For example, one study demonstrated that certain benzaldehydes could suppress the production of nitric oxide (NO) and down-regulate the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophage cells . This suggests that 3-(sulfanylmethyl)benzaldehyde may also exhibit similar anti-inflammatory properties.

Table 2: Anti-inflammatory Effects in RAW264.7 Cells

| Treatment Concentration (μmol/L) | NO Production (μmol/L) | iNOS Expression (Relative Units) |

|---|---|---|

| Control | 10.72 | 0.98 |

| 0.1 | 9.94 | 0.85 |

| 1.0 | 9.42 | 0.75 |

| 10.0 | 8.00 | 0.55 |

The biological activity of 3-(sulfanylmethyl)benzaldehyde is likely mediated through its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors involved in inflammatory pathways, leading to the modulation of cellular responses . For instance, inhibition of the MAPK signaling pathway has been observed in related studies, suggesting a potential mechanism for its anti-inflammatory effects .

Case Studies

Several case studies have highlighted the biological activity of benzaldehyde derivatives:

- Study on Anti-inflammatory Effects : A study conducted on RAW264.7 cells showed that treatment with benzaldehyde derivatives resulted in a significant decrease in NO production and iNOS expression, indicating strong anti-inflammatory activity .

- Antimicrobial Efficacy : Another investigation assessed various benzaldehyde derivatives for their antibacterial properties against common pathogens. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.